Cas no 2034469-64-0 (4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative with a sulfonamide-substituted pyrrolidine moiety, exhibiting potential as an intermediate in pharmaceutical synthesis. Its structural features, including the ethyl and fluoro substituents on the pyrimidine ring, along with the sulfonyl-linked pyrrolidine, suggest enhanced metabolic stability and target binding affinity. The compound's design may facilitate selective interactions with biological targets, making it valuable for drug discovery, particularly in kinase or enzyme inhibition studies. Its synthetic versatility allows for further functionalization, supporting the development of novel therapeutic agents. The presence of fluorine atoms improves lipophilicity and bioavailability, while the methoxy group may influence electronic properties and solubility. This compound is suited for research applications in medicinal chemistry.
4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine structure
2034469-64-0 structure
Product name:4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS No:2034469-64-0
MF:C17H19F2N3O4S
MW:399.412269830704
CID:6039925
PubChem ID:119100498

4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2034469-64-0
    • 4-ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
    • 4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
    • F6478-3947
    • AKOS026690861
    • 4-ethyl-5-fluoro-6-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
    • 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
    • Inchi: 1S/C17H19F2N3O4S/c1-3-13-16(19)17(21-10-20-13)26-12-6-7-22(9-12)27(23,24)15-8-11(18)4-5-14(15)25-2/h4-5,8,10,12H,3,6-7,9H2,1-2H3
    • InChI Key: HRDNUSZNKJZJIJ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)F)(N1CCC(C1)OC1C(=C(CC)N=CN=1)F)(=O)=O

Computed Properties

  • Exact Mass: 399.10643359g/mol
  • Monoisotopic Mass: 399.10643359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90Ų
  • XLogP3: 2.6

4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-3947-75mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6478-3947-20mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6478-3947-15mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6478-3947-10mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6478-3947-2mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6478-3947-20μmol
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6478-3947-5mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6478-3947-5μmol
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6478-3947-1mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6478-3947-4mg
4-ethyl-5-fluoro-6-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034469-64-0 90%+
4mg
$66.0 2023-05-17

4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Related Literature

Additional information on 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Comprehensive Analysis of 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS No. 2034469-64-0)

The compound 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS No. 2034469-64-0) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural properties and potential therapeutic applications. This pyrimidine derivative is characterized by its fluoro-substituted aromatic ring and sulfonyl-pyrrolidine moiety, which contribute to its distinct chemical behavior and biological activity. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that has revolutionized targeted cancer therapies in recent years.

One of the most searched questions in the field of medicinal chemistry is: "How do fluorinated compounds enhance drug efficacy?" The presence of fluoro groups in this molecule, such as the 5-fluoro-2-methoxyphenyl segment, is a key design feature. Fluorination often improves metabolic stability, membrane permeability, and binding affinity to target proteins. This aligns with the growing trend of rational drug design, where researchers optimize compounds for specific pharmacokinetic properties. The ethyl-pyrimidine core further enhances lipophilicity, potentially improving blood-brain barrier penetration – a critical factor in central nervous system drug development.

The structural complexity of 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine raises important questions about its synthetic accessibility, another hot topic in organic chemistry forums. The pyrrolidin-3-yloxy linkage suggests potential for modular synthesis, allowing medicinal chemists to explore structure-activity relationships through analog development. Recent publications highlight the importance of sulfonamide-containing compounds in drug discovery, as this functional group frequently appears in FDA-approved drugs targeting various diseases.

From a biochemical perspective, the pyrimidine scaffold in this compound is particularly noteworthy. As a heterocyclic aromatic system, pyrimidines are fundamental building blocks in nucleic acids and coenzymes. The modified 6-oxy-pyrimidine structure in this molecule may interfere with nucleotide metabolism or protein-nucleic acid interactions, making it relevant to current research on epigenetic modulators and RNA-targeting drugs. These areas have seen explosive growth since the COVID-19 pandemic highlighted the importance of antiviral research and mRNA technologies.

The methoxy-phenyl-sulfonyl moiety introduces interesting possibilities for hydrogen bonding and π-stacking interactions with biological targets. Computational chemists frequently search for "sulfonyl group interactions in protein binding", as this functional group can form crucial contacts with amino acid residues in enzyme active sites. The combination of electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups on the aromatic ring creates a polarized system that may enhance selective binding to target proteins.

Stability studies of 2034469-64-0 are another area of practical importance for pharmaceutical developers. The presence of multiple hydrolytically sensitive groups (ether, sulfonamide) necessitates careful formulation strategies. This connects to the broader industry challenge of improving drug solubility and oral bioavailability – topics that generate thousands of scholarly searches monthly. The fluoro substituents may confer metabolic resistance to oxidative degradation, potentially extending the compound's half-life in vivo.

In the context of green chemistry initiatives, researchers are investigating environmentally friendly synthetic routes to complex molecules like 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. Recent advances in catalytic fluorination and flow chemistry could make production more sustainable. The pharmaceutical industry's shift toward continuous manufacturing has increased demand for robust synthetic protocols for such multi-functionalized heterocycles.

Patent landscape analysis reveals growing interest in pyrrolidine-containing therapeutics, particularly for neurological and inflammatory conditions. The 3-substituted pyrrolidine in this compound offers conformational restraint that may improve target selectivity – a crucial consideration in reducing off-target effects. This aligns with the precision medicine movement and searches for "next-generation selective kinase inhibitors" that dominate academic and industry discussions.

From a spectroscopic characterization standpoint, the 2034469-64-0 structure presents interesting challenges and opportunities. The fluorine atoms enable 19F NMR studies, while the aromatic systems facilitate UV detection. These features are valuable for analytical method development and quality control in pharmaceutical manufacturing. Recent publications emphasize the importance of structural elucidation techniques for complex drug candidates, especially those containing multiple heteroatoms and stereocenters.

The potential of 4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in combination therapies represents another exciting research direction. With the rise of drug resistance in various diseases, scientists are increasingly searching for "synergistic drug combinations" and "multi-target agents". The compound's unique structure may allow it to complement existing treatments by hitting multiple pathways simultaneously or overcoming resistance mechanisms.

In conclusion, CAS No. 2034469-64-0 represents a fascinating case study in modern medicinal chemistry, combining several drug design principles that address current challenges in pharmaceutical development. Its multi-functional architecture offers numerous opportunities for optimization and application across therapeutic areas, while its synthesis and characterization push the boundaries of organic chemistry methodology. As research continues, this compound may contribute valuable insights into the development of safer, more effective small-molecule therapeutics for complex diseases.

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